Technical Documentation Center

4-Chloro-3-fluoropyridine-2-methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-3-fluoropyridine-2-methanamine
  • CAS: 1260903-03-4

Core Science & Biosynthesis

Foundational

Technical Assessment: Physicochemical Profiling of 4-Chloro-3-fluoropyridine-2-methanamine

The following technical guide details the physicochemical profiling of 4-Chloro-3-fluoropyridine-2-methanamine , focusing on its pKa values and their implications for medicinal chemistry. Executive Summary 4-Chloro-3-flu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling of 4-Chloro-3-fluoropyridine-2-methanamine , focusing on its pKa values and their implications for medicinal chemistry.

Executive Summary

4-Chloro-3-fluoropyridine-2-methanamine (CAS: 1260903-03-4) acts as a high-value heterocyclic intermediate, primarily serving as a scaffold for kinase inhibitors and GPCR ligands. Its physicochemical behavior is defined by two ionization centers: the pyridine nitrogen (


)  and the exocyclic primary amine (

)
.

Based on structural perturbation analysis referenced against the 2-picolylamine baseline, this compound exhibits a basic pKa (


) of approximately 7.9 ± 0.5  and a weakly basic pKa (

) < 1.0
.

Medicinal Chemistry Impact:

  • Physiological State (pH 7.4): The molecule exists predominantly (~76%) as a monocation , protonated at the exocyclic amine. This confers high aqueous solubility but requires specific optimization for membrane permeability.

  • Binding Potential: The 3-fluoro substituent introduces a dipole that modulates the conformational preference of the methanamine tail, potentially locking the molecule into a bioactive conformation via intramolecular H-bonding interactions.

Structural Analysis & Theoretical pKa Prediction

To ensure accuracy in the absence of direct experimental literature for this specific analog, we utilize a Fragment-Based Perturbation Analysis . This method anchors the prediction to the experimentally validated values of the parent scaffold, 2-picolylamine, and applies Hammett substituent constants for the halogen modifications.

The Baseline: 2-Picolylamine

The parent scaffold, 2-(aminomethyl)pyridine, has two well-documented ionization constants:[1]

  • 
     (Pyridine 
    
    
    
    ):
    2.31 (Protonation of the ring nitrogen).
  • 
     (Exocyclic Amine 
    
    
    
    ):
    8.79 (Protonation of the primary amine). (Source: ChemicalBook, 2026; Wikipedia, 2025)
Perturbation by Substituents

The target molecule introduces two electron-withdrawing groups (EWG): a Fluorine at C3 and a Chlorine at C4 .

  • 3-Fluoro Effect (Ortho to Methanamine):

    • Electronic: The fluorine atom exerts a strong inductive effect (

      
      ) due to its high electronegativity.[2] Being ortho to the methanamine side chain, it significantly reduces electron density on the exocyclic nitrogen.
      
    • Magnitude: Ortho-fluorination typically lowers the pKa of benzylamine derivatives by 0.4 – 0.6 log units .

  • 4-Chloro Effect (Meta to Methanamine):

    • Electronic: The chlorine atom at C4 is meta to the methanamine group. While it has a resonance donor effect (

      
      ), the inductive withdrawal (
      
      
      
      ) dominates in stabilizing the conjugate base, further lowering the pKa.
    • Magnitude: Meta-chlorination typically lowers the pKa by 0.3 – 0.5 log units .

Calculated pKa Values

Combining these effects yields the following predicted profile:

Ionization CenterBaseline (2-Picolylamine)Shift (

)
Predicted pKaState at pH 7.4
Exocyclic Amine (

)
8.79-0.9 (Combined EWG)~7.9 Protonated (

)
Pyridine Nitrogen (

)
2.31-1.5 (Strong EWG)< 0.8 Neutral (

)

Note: The pyridine nitrogen becomes effectively non-basic in a biological context. It will not participate in protonation-mediated binding interactions but remains a viable hydrogen bond acceptor.

Ionization & Signaling Pathway Visualization[1]

The following diagram illustrates the ionization equilibrium and the resulting species distribution across the pH scale.

IonizationPathway cluster_0 Acidic Environment (pH < 1) cluster_1 Stomach/Lysosome (pH 1 - 6) cluster_2 Physiological/Cytosol (pH 7.4) cluster_3 Basic Environment (pH > 9) Dication Dicationic Species (Py-H+, NH3+) Monocation Major Species: Monocation (Py-N, NH3+) Soluble Dication->Monocation pKa1 < 1.0 (Pyridine Deprotonation) Equilibrium Equilibrium ~75% Cation / ~25% Neutral Monocation->Equilibrium Transition Neutral Neutral Species (Py-N, NH2) Lipophilic / Permeable Equilibrium->Neutral pKa2 ~ 7.9 (Amine Deprotonation)

Figure 1: Predicted ionization pathway of 4-Chloro-3-fluoropyridine-2-methanamine across the pH spectrum.

Medicinal Chemistry Implications[1][3][4][5][6]

Solubility & Formulation
  • High Solubility (pH < 6): As a monocation, the molecule will exhibit excellent aqueous solubility in acidic media (e.g., 0.1 N HCl), facilitating early-stage formulation for oral dosing studies (gastric absorption).

  • Salt Selection: The basicity of the exocyclic amine (

    
    ) makes it suitable for salt formation with strong acids. Recommended counterions include Hydrochloride (HCl) , Mesylate , or Tosylate  to ensure crystallinity and stability.
    
Membrane Permeability (LogD)
  • LogD Profile: The distribution coefficient (LogD) will drop significantly at pH < 8 due to ionization.

    • pH 7.4: LogD will be lower than LogP (Lipophilicity of neutral form). If the neutral LogP is ~1.6 (predicted), the effective LogD at pH 7.4 will be approx 1.0 , which is ideal for oral bioavailability (Lipinski's Rule of 5).

  • Lysosomotropism: The basic amine (pKa > 7) may lead to lysosomal trapping, a common feature in CNS drugs. This can result in high volume of distribution (

    
    ) but potential phospholipidosis risk if not optimized.
    
Conformational Locking

The 3-Fluoro substituent is not merely electronic; it provides a "conformational lock." The dipole-dipole interaction between the C-F bond and the exocyclic C-N bond often restricts the rotation of the methanamine tail. This reduces the entropic penalty upon binding to a protein target, potentially improving potency compared to the non-fluorinated analog.

Experimental Validation Protocols

To validate the theoretical predictions, the following experimental workflows are recommended. These protocols are designed to be self-validating.

Protocol A: Potentiometric Titration (Gold Standard)

Best for: Accurate determination of pKa values between 2 and 12.

  • Instrument: Sirius T3 or GLpKa Titrator.

  • Sample Prep: Weigh ~3-5 mg of the compound (free base or HCl salt) into the assay vial.

  • Solvent: Use 0.15 M KCl (aq) as the background electrolyte. If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic.

  • Titration:

    • Acidify to pH 1.8 using 0.5 M HCl.

    • Titrate with 0.5 M KOH up to pH 12.0.

  • Data Analysis: Fit the curve using the Bjerrum difference plot. Look for the inflection point around pH 7.5–8.5.

    • Validation: The residuals of the fit should be < 0.5%.

Protocol B: UV-Metric pKa Determination

Best for: Compounds with low solubility or low sample availability.

  • Principle: The UV absorbance spectrum of the pyridine ring changes upon protonation of the amine (due to through-bond electronic coupling).

  • Workflow:

    • Prepare a 10 µM stock solution in DMSO.

    • Dispense into a 96-well plate containing buffers ranging from pH 2 to pH 12 (0.5 pH unit increments).

    • Measure UV absorbance (200–400 nm) at each pH.

  • Analysis: Plot the change in absorbance (

    
     shift) vs. pH. The inflection point represents the pKa.
    
Experimental Decision Workflow

ExperimentWorkflow Start Start: pKa Determination SolubilityCheck Check Aqueous Solubility (at pH 7) Start->SolubilityCheck HighSol > 1 mg/mL SolubilityCheck->HighSol LowSol < 1 mg/mL SolubilityCheck->LowSol Potentiometric Protocol A: Potentiometric Titration (High Accuracy) HighSol->Potentiometric Cosolvent Potentiometric with Co-solvent (MeOH/Water Extrapolation) LowSol->Cosolvent Moderate Solubility UVMetric Protocol B: UV-Metric Method (High Sensitivity) LowSol->UVMetric Very Low Solubility

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

References

  • Wikipedia. (2025). 2-Picolylamine: Synthesis and Coordination Chemistry. Retrieved from [Link][3]

  • PubChem. (2025).[4][5][6] Compound Summary: 4-Chloro-3-fluoropyridine (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Williams, R. (2022).[7] pKa Data Compiled by R. Williams (Organic Chemistry Data). Retrieved from [Link]

Sources

Exploratory

Storage stability of 4-Chloro-3-fluoropyridine-2-methanamine

An In-depth Technical Guide to the Storage Stability of 4-Chloro-3-fluoropyridine-2-methanamine Introduction In the landscape of modern drug discovery and development, the chemical integrity of starting materials and int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Storage Stability of 4-Chloro-3-fluoropyridine-2-methanamine

Introduction

In the landscape of modern drug discovery and development, the chemical integrity of starting materials and intermediates is paramount. 4-Chloro-3-fluoropyridine-2-methanamine, a substituted pyridine derivative, represents a critical building block in the synthesis of complex pharmaceutical agents. Its unique arrangement of halo- and aminomethyl- substituents makes it a versatile synthon, but also introduces potential stability challenges. Understanding the factors that govern its degradation is not merely an academic exercise; it is a fundamental requirement for ensuring the reproducibility of synthetic protocols, the purity of active pharmaceutical ingredients (APIs), and the overall success of a drug development program.

This technical guide provides a comprehensive analysis of the storage stability of 4-Chloro-3-fluoropyridine-2-methanamine. Moving beyond generic storage advice, this document delves into the core chemical principles that dictate its stability profile. We will explore predicted degradation pathways based on the reactivity of its functional groups, provide a robust framework for assessing its stability through validated experimental protocols, and offer field-proven recommendations for its optimal storage and handling. This guide is intended for researchers, process chemists, and quality control specialists who rely on the consistent quality of this vital chemical intermediate.

Chemical Profile of 4-Chloro-3-fluoropyridine-2-methanamine

A thorough understanding of a molecule's stability begins with its fundamental chemical and physical properties. The electronic and steric effects of the substituents on the pyridine ring are key determinants of its reactivity.

PropertyValueSource
IUPAC Name (4-Chloro-3-fluoropyridin-2-yl)methanamine[1]
CAS Number 1260903-03-4[1]
Molecular Formula C₆H₆ClFN₂[2]
Molecular Weight 160.58 g/mol [2]
Appearance Predicted to be a liquid or low-melting solid-
Predicted XlogP 0.5[2]

The pyridine ring is inherently electron-deficient. The chloro and fluoro substituents are electron-withdrawing via induction, further deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution. The primary aminomethyl group is a basic and nucleophilic center, representing another key reactive site within the molecule.

Caption: Chemical Structure of 4-Chloro-3-fluoropyridine-2-methanamine.

Predicted Degradation Pathways and Mechanisms

While specific degradation studies for this molecule are not publicly available, we can predict its primary instability liabilities by analogy to related fluoropyridinyl compounds and general chemical principles.[3] The primary routes of degradation are likely to involve nucleophilic attack, oxidation, and potentially photodegradation.

Nucleophilic Substitution (Hydrolysis)

The electron-deficient nature of the pyridine ring, exacerbated by the two halogen substituents, makes it susceptible to nucleophilic attack. The fluorine atom, in particular, is a known leaving group in nucleophilic aromatic substitution reactions on pyridyl rings.[3]

  • Mechanism: In the presence of nucleophiles, most commonly water (hydrolysis), the fluorine atom at the 3-position can be displaced by a hydroxyl group. This reaction is often catalyzed by acidic or basic conditions. The chlorine atom at the 4-position is also a potential site for substitution, although the relative reactivity can depend on reaction conditions.

  • Causality: The rate of hydrolysis is expected to increase with temperature and at pH extremes (acidic or basic).[3] The presence of other nucleophilic excipients in a formulation could also lead to analogous substitution reactions.

Oxidation

Primary amines are susceptible to oxidation. The aminomethyl group is a potential site for oxidative degradation, which can occur in the presence of atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents.

  • Mechanism: Oxidation of the primary amine could lead to the formation of an imine, which may subsequently hydrolyze to form the corresponding aldehyde (4-Chloro-3-fluoropyridine-2-carbaldehyde) and ammonia. Further oxidation could lead to the carboxylic acid. The pyridine nitrogen itself can also be oxidized to an N-oxide under certain conditions.

  • Causality: This degradation pathway is accelerated by the presence of oxygen, transition metal ions (which can catalyze oxidation), and exposure to light.

Photodegradation

Aromatic systems, particularly those with heteroatoms and halogen substituents, can be sensitive to light, especially UV radiation.

  • Mechanism: Absorption of UV light can promote the molecule to an excited state, leading to various reactions. One common pathway for halogenated aromatics is homolytic cleavage of the carbon-halogen bond (e.g., C-Cl) to form radical intermediates.[4][5] These highly reactive radicals can then participate in a cascade of secondary reactions, including dimerization, polymerization, or reaction with solvent.

  • Causality: Direct exposure to sunlight or artificial light sources with a UV component will increase the risk of photodegradation. The use of amber or opaque containers is a critical preventative measure.

A 4-Chloro-3-fluoropyridine-2-methanamine B Hydrolysis (H₂O, pH extremes) A->B Nucleophilic Substitution C Oxidation (O₂, light, metal ions) A->C Oxidative Deamination D Photodegradation (UV Light) A->D Homolytic Cleavage E 3-Hydroxy-4-chloropyridine -2-methanamine B->E F 4-Chloro-3-fluoropyridine -2-carbaldehyde C->F G Radical Intermediates & Polymeric Material D->G

Caption: Predicted Degradation Pathways for 4-Chloro-3-fluoropyridine-2-methanamine.

Recommended Storage and Handling Procedures

Based on the predicted degradation pathways and general guidelines for substituted pyridines, the following storage and handling procedures are recommended to maintain the long-term integrity of 4-Chloro-3-fluoropyridine-2-methanamine.[6][7][8]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Low temperatures slow down the rates of all potential chemical degradation reactions, particularly hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). An inert atmosphere displaces oxygen, minimizing the risk of oxidative degradation of the aminomethyl group.
Light Exposure Protect from light. Store in an amber or opaque container. [9]Prevents photodegradation, which can be initiated by UV light exposure leading to radical formation.
Container Tightly sealed glass or other approved, non-reactive containers. [6]Prevents exposure to atmospheric moisture and oxygen. Glass is generally preferred for its inertness. Ensure container material is compatible.[10]
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases. [11]These materials can directly react with the compound or catalyze its degradation. For instance, acids and bases can catalyze hydrolysis.[3]

Methodology for Stability Assessment: A Self-Validating Protocol

To definitively establish the stability profile and shelf-life of 4-Chloro-3-fluoropyridine-2-methanamine, a systematic study is required. This protocol is designed to be self-validating by first identifying potential degradants under stress conditions and then using that knowledge to monitor stability under proposed long-term storage conditions.

Part A: Forced Degradation (Stress Testing)

The objective of forced degradation is to intentionally degrade the sample to predict the primary degradation pathways and to generate potential degradants for analytical method validation.[3]

Experimental Protocol:

  • Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis: To one solution, add 1N HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: To a second solution, add 1N NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: To a third solution, add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a fourth solution (and a solid sample) in an oven at 80°C for 48 hours, protected from light.

  • Photolytic Degradation: Expose the fifth solution (and a solid sample) to a calibrated light source (ICH Q1B option) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method. Peak purity analysis using a photodiode array (PDA) detector is crucial. Any significant degradants should be characterized by LC-MS to obtain molecular weight information.

Part B: Long-Term Stability Study

This study evaluates the stability of the compound under the recommended storage conditions over an extended period.

Experimental Protocol:

  • Sample Preparation: Aliquot multiple samples of a single, well-characterized batch of the compound into amber glass vials. Seal the vials tightly under an argon or nitrogen atmosphere.

  • Storage Conditions: Place sets of samples in validated stability chambers at the following conditions:

    • Recommended: 2-8°C

    • Accelerated: 25°C / 60% Relative Humidity (RH)

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change or precipitation.

    • Purity: Using the validated, stability-indicating HPLC method.

    • Degradant Profile: Quantify any known degradants (identified from stress testing) and report any new unknown impurities.

Part C: Analytical Methodology (Example)

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound and resolve it from its degradation products.

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[12]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm (or λmax of the compound)

  • Mass Spectrometry (for characterization): An LC-MS system operating in electrospray ionization (ESI) positive mode would be used to obtain mass-to-charge ratios of the parent compound and any degradants.[2]

start Obtain High-Purity Sample stress_test Part A: Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress_test long_term Part B: Long-Term Study Setup (2-8°C and 25°C/60% RH) start->long_term analyze_stress Analyze via HPLC-UV & LC-MS stress_test->analyze_stress identify_degradants Identify & Characterize Potential Degradants analyze_stress->identify_degradants identify_degradants->long_term Inform Method pull_samples Pull Samples at Time Points (0, 3, 6... months) long_term->pull_samples analyze_long_term Analyze for Purity and Degradants via HPLC pull_samples->analyze_long_term analyze_long_term->pull_samples report Compile Stability Report & Determine Shelf-Life analyze_long_term->report

Caption: Workflow for a Comprehensive Stability Assessment Study.

Conclusion

4-Chloro-3-fluoropyridine-2-methanamine is a valuable but potentially labile chemical intermediate. Its stability is governed by its susceptibility to nucleophilic substitution (hydrolysis), oxidation of the aminomethyl group, and photodegradation. By understanding these intrinsic chemical liabilities, researchers and drug development professionals can take proactive steps to mitigate degradation.

Adherence to the recommended storage conditions—specifically, refrigeration (2-8°C) under an inert atmosphere and protected from light—is critical for preserving the purity and integrity of this compound. For applications requiring cGMP compliance or long-term storage, a systematic stability study, as outlined in this guide, should be performed to establish a definitive shelf-life and to ensure the consistent quality required for successful pharmaceutical development.

References

  • Balucani, N., Ceccarelli, C., & Barone, V. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 10(4), 43. [Link]

  • Hofmanova, T., et al. (2023). Stability of pyridine, isoquinoline (A), and quinoline (B) derivatives bearing NHS groups in ACN. ResearchGate. [Link]

  • Hofmanova, T., et al. (2023). Stability of pyridine-, isoquinoline-, and quinoline-based derivatization agents. ResearchGate. [Link]

  • PubChem. 4-Chloro-3-fluoropyridine. National Center for Biotechnology Information. [Link]

  • Datasheet Locator. PYRIDINE Safety Data Sheet. Datasheet Locator. [Link]

  • Canadian Science Publishing. (2022). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Udoh GE, et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

  • PENTA. Pyridine - SAFETY DATA SHEET. PENTA. [Link]

  • PubChem. (4-Chloropyridin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Chen, J. G., et al. (2000). Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. Pharmaceutical development and technology, 5(4), 561–570. [Link]

  • Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]

  • Mitch, W. A., & Sedlak, D. L. (2008). Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. Environmental science & technology, 38(5), 1409-1415. [Link]

  • Liu, S., & Liu, S. (1998). Anaerobic dechlorination of chlorinated pyridines in anoxic freshwater sediment slurries. Water Research, 32(3), 855-861. [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. [Link]

  • PubChemLite. (4-chloro-3-fluoropyridin-2-yl)methanamine hydrochloride. PubChemLite. [Link]

  • Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]

  • Google Patents. (2013). Method for synthesizing 4-chloro-pyridine.
  • Oishi, T. (2007). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Journal of Synthetic Organic Chemistry, Japan, 65(11), 1137-1139. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Fragment-Based Drug Design Utilizing 4-Chloro-3-fluoropyridine-2-methanamine

Abstract This application note details the chemoinformatic profile, screening methodologies, and synthetic elaboration protocols for 4-Chloro-3-fluoropyridine-2-methanamine (CAS: 2546-56-7 analog/derivative). As a "Rule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemoinformatic profile, screening methodologies, and synthetic elaboration protocols for 4-Chloro-3-fluoropyridine-2-methanamine (CAS: 2546-56-7 analog/derivative). As a "Rule of Three" compliant scaffold, this molecule offers a distinct advantage in Fragment-Based Drug Design (FBDD) due to its dual-vector capability and the presence of a fluorine atom for sensitive


F NMR screening. This guide provides researchers with a validated workflow for detecting weak millimolar binders and rapidly expanding them into nanomolar lead compounds via orthogonal chemical handles.

Part 1: Chemoinformatic Profile & Rationale

The "Privileged" Fragment

4-Chloro-3-fluoropyridine-2-methanamine represents a high-value starting point because it addresses the "vector awareness" problem in FBDD. Unlike flat aromatic discs, this fragment contains specific handles that allow growth in three-dimensional space without disrupting the core binding mode.

Table 1: Physicochemical Properties (Rule of Three Compliance)

PropertyValueFBDD Guideline (Ro3)Status
Molecular Weight ~160.5 Da< 300 DaPass
cLogP ~1.2< 3.0Pass
H-Bond Donors 2 (Primary Amine)≤ 3Pass
H-Bond Acceptors 2 (Pyridine N, F)≤ 3Pass
Rotatable Bonds 1≤ 3Pass
PSA ~39 Ų≤ 60 ŲPass
Structural Vectors[1]
  • Vector A (C4-Chlorine): A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to access hydrophobic sub-pockets.

  • Vector B (C2-Methanamine): A primary amine anchor for amide coupling, reductive amination, or sulfonylation, often interacting with solvent-exposed residues or backbone carbonyls.

  • The Fluorine Sensor (C3): Located ortho to the pyridine nitrogen, the fluorine atom serves two roles: it modulates the basicity of the pyridine nitrogen (lowering pKa) and acts as a sensitive NMR reporter.

Part 2: Screening Protocol - F NMR

The presence of the fluorine atom allows for Ligand-Observed


F NMR , a gold-standard technique for detecting low-affinity binders (

10 µM – 10 mM) without the need for protein labeling.
Experimental Design
  • Method:

    
    -relaxation filtered NMR (CPMG).
    
  • Principle: Small molecules (fragments) tumble fast (long

    
    ). When bound to a large protein, they tumble slowly (short 
    
    
    
    ). A CPMG pulse sequence suppresses signals from bound ligands; a reduction in signal intensity compared to a reference indicates binding.
Reagents & Buffer Setup
  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%

    
    .
    
    • Note: Avoid fluorinated buffers (e.g., Tris-F) or surfactants with fluorinated chains.

  • Internal Standard: Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (50 µM) in a sealed capillary insert (to prevent competition).

Step-by-Step Protocol
  • Cocktail Preparation:

    • Dissolve 4-Chloro-3-fluoropyridine-2-methanamine in

      
      -DMSO to create a 100 mM stock.
      
    • Pool 10–12 fluorinated fragments into a single "cocktail." Ensure chemical shifts do not overlap (minimum separation > 0.2 ppm).

    • Final concentration per fragment: 50 µM.

  • Protein Addition:

    • Prepare two NMR tubes per cocktail:

      • Tube A (Reference): Buffer + Fragment Cocktail (50 µM).

      • Tube B (Sample): Buffer + Fragment Cocktail (50 µM) + Target Protein (2–5 µM).

  • Acquisition (Bruker/Varian 600 MHz):

    • Temperature: 298 K.

    • Pulse Sequence: cpmg1d (Bruker).

    • Relaxation Delay (

      
      ): 2.0 s.
      
    • CPMG Loop (

      
      ): Total time 40–80 ms (adjust based on protein size).
      
    • Scans: 128–256 (depending on cryoprobe sensitivity).

  • Data Analysis:

    • Overlay spectra from Tube A and Tube B.

    • Calculate % Signal Attenuation:

      
      .
      
    • Threshold: >30% attenuation typically indicates a "Hit."

Part 3: Synthetic Elaboration (Hit-to-Lead)

Once the fragment is validated as a binder, the chemical strategy shifts to "Fragment Growing." The 4-chloro and 2-methanamine groups allow for orthogonal functionalization.

Strategic Protection

Direct coupling at the C4-chlorine can be complicated by the free amine, which may poison Palladium catalysts.

  • Step 1: Boc-Protection

    • Reactants: Fragment (1.0 eq),

      
       (1.1 eq), 
      
      
      
      (1.5 eq) in DCM.
    • Yield: Typically >90%.

    • Result:tert-butyl ((4-chloro-3-fluoropyridin-2-yl)methyl)carbamate .

Vector A Expansion: Suzuki-Miyaura Coupling

The C4-Cl bond in pyridines is deactivated compared to C2-Cl but is reactive enough for coupling using electron-rich phosphine ligands.

  • Objective: Install an aromatic ring to reach a hydrophobic pocket.

  • Reagents:

    • Substrate: Boc-protected fragment.

    • Boronic Acid:

      
       (1.5 eq).[1]
      
    • Catalyst:

      
       (2 mol%) + SPhos  or XPhos  (4 mol%).
      
      • Why: Bulky biaryl phosphine ligands facilitate the oxidative addition into the challenging electron-deficient C-Cl bond.

    • Base:

      
       (2.0 eq).[1]
      
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat at 80–100°C for 4–12 hours under Argon.

  • Purification: Silica flash chromatography (EtOAc/Hexanes).

Vector B Expansion: Amide Coupling

After installing the hydrophobic group at C4, deprotect the amine to elaborate Vector B.

  • Deprotection: Treat with TFA/DCM (1:1) for 1 hour; concentrate in vacuo.

  • Coupling:

    • Reactants: Deprotected Intermediate (1.0 eq), Carboxylic Acid (R-COOH), HATU (1.2 eq), DIPEA (3.0 eq) in DMF.

    • Why: HATU provides high efficiency for sterically hindered amines or acids.

Part 4: Workflow Visualization

The following diagrams illustrate the vector map of the molecule and the decision logic for the FBDD campaign.

FBDD_Workflow Fragment 4-Chloro-3-fluoropyridine -2-methanamine Screening 19F NMR Screening (CPMG Filter) Fragment->Screening Cocktailing Validation Hit Validation (SPR / Kd) Screening->Validation >30% Attenuation Chemistry Synthetic Strategy Validation->Chemistry Confirmed Binder Boc 1. N-Boc Protection (Mask Vector B) Chemistry->Boc Suzuki 2. Suzuki Coupling (C4) (Vector A Expansion) Boc->Suzuki Pd(0) / SPhos Deprotect 3. Deprotection & Amide Coupling (Vector B) Suzuki->Deprotect TFA then HATU Lead Lead Compound (nM Affinity) Deprotect->Lead Lead->Validation SAR Iteration

Figure 1: Integrated FBDD workflow from fragment selection to lead generation.

Vector_Map cluster_vectors Orthogonal Growth Vectors Core Core Scaffold (Pyridine) V1 Vector A (C4-Cl) Hydrophobic Reach (Suzuki/Buchwald) Core->V1 Activated Halogen V2 Vector B (C2-Amine) H-Bonding / Solubilizing (Amide/Sulfonamide) Core->V2 Anchor Point Sensor Sensor (C3-F) NMR Reporter / pKa Mod Core->Sensor Ortho-Position

Figure 2: Chemoinformatic vector map of the fragment.

References

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery. Wiley-VCH. (General FBDD Principles and Rule of Three).
  • Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures." Journal of the American Chemical Society, 125(47), 14620-14625. Link

  • Norton, R. S., et al. (2016). "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 21(7), 860. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to molecular interactions." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Vector analysis).
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl chlorides." Accounts of Chemical Research, 41(11), 1461-1473. (Synthetic protocols for chloropyridines). Link

Sources

Application

Application Note: High-Efficiency Synthesis of Kinase Inhibitors Using 4-Chloro-3-fluoropyridine-2-methanamine

Executive Summary & Strategic Rationale This guide details the synthetic utility of 4-Chloro-3-fluoropyridine-2-methanamine (CAS: 1227599-29-2) as a privileged scaffold in the design of Type I and Type II kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthetic utility of 4-Chloro-3-fluoropyridine-2-methanamine (CAS: 1227599-29-2) as a privileged scaffold in the design of Type I and Type II kinase inhibitors.

In modern drug discovery, this specific fluorinated pyridine core offers three distinct pharmacological advantages over non-fluorinated analogs:

  • Electronic Activation: The C3-fluorine atom inductively withdraws electron density, significantly lowering the energy barrier for Nucleophilic Aromatic Substitution (

    
    ) at the C4-position, allowing for milder reaction conditions.
    
  • Metabolic Stability: The fluorine blocks the C3 position from oxidative metabolism (P450-mediated hydroxylation), a common clearance pathway for pyridine-based drugs.

  • Solubility & H-Bonding: The 2-methanamine tail (

    
    ) serves as a versatile "solvent front" solubilizing group or a handle for extending into the ribose pocket of the kinase ATP binding site.
    
Target Audience

Medicinal Chemists, Process Chemists, and Drug Discovery Biologists focusing on MET, ALK, and ROS1 kinase targets.

Retrosynthetic Analysis & Workflow

The synthesis of kinase inhibitors from this scaffold typically follows a "Protect-Couple-Decorate" strategy. Direct coupling without protecting the primary amine results in uncontrolled polymerization or regio-isomeric side products.

Logical Workflow (Graphviz Visualization)

KinaseSynthesis cluster_logic Critical Decision Point: C4-Substitution Start Starting Material 4-Cl-3-F-pyridine-2-methanamine Step1 Step 1: Chemoselective Amine Protection (Boc) Start->Step1 Boc2O, TEA DCM, 0°C Step2 Step 2: C4-Functionalization (SNAr or Buchwald) Step1->Step2 Ar-NH2 / Ar-OH Pd(OAc)2 or TsOH Step3 Step 3: Deprotection & Tail Functionalization Step2->Step3 1. TFA/DCM 2. R-COCl / R-NCO Final Final Kinase Inhibitor Candidate Step3->Final Purification (HPLC/Crystallization)

Caption: Strategic workflow for utilizing 4-Chloro-3-fluoropyridine-2-methanamine in inhibitor synthesis. The critical path involves early protection to isolate the C4-reactivity.

Detailed Experimental Protocols

Protocol A: Chemoselective Protection (The "Anchor" Step)

Objective: Mask the highly nucleophilic primary amine to prevent interference during the C4-arylation.

Reagents:

  • 4-Chloro-3-fluoropyridine-2-methanamine (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve the starting pyridine (10 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere.
    
  • Cool the solution to 0°C using an ice bath.

  • Add TEA dropwise.

  • Add a solution of

    
     in DCM dropwise over 20 minutes. Note: Rapid addition can lead to bis-protection.
    
  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • QC Check: Monitor via TLC (Hexane:EtOAc 3:1). The free amine spot (ninhydrin active) should disappear.

  • Workup: Wash with 0.1M HCl (rapidly, to remove TEA without deprotecting), then brine. Dry over

    
    .
    
  • Yield Expectation: >90% as a white/off-white solid.

Protocol B: C4-Arylation via (The "Warhead" Installation)

Objective: Install the hinge-binding aryl group. The 3-fluoro group activates the 4-chloro position, often making transition-metal catalysis unnecessary if the nucleophile is an aniline or phenol.

Reagents:

  • N-Boc-protected Intermediate (from Protocol A) (1.0 eq)

  • Target Nucleophile (e.g., 4-phenoxyaniline or substituted pyrazole) (1.1 eq)

  • p-Toluenesulfonic acid (TsOH) (0.1 eq) or

    
     (2.0 eq) depending on nucleophile.
    
  • Solvent: n-Butanol (for acid catalysis) or DMF (for basic conditions).

Procedure (Acid-Catalyzed Method - Preferred for Anilines):

  • Dissolve the N-Boc intermediate and the aniline nucleophile in n-Butanol (0.5 M concentration).

  • Add catalytic TsOH.

  • Heat to 100°C for 12 hours. Caution: Do not exceed 110°C to avoid thermal Boc-deprotection.

  • Mechanistic Insight: The protonation of the pyridine nitrogen (by TsOH) renders the C4 position highly electrophilic. The 3-F atom stabilizes the Meisenheimer complex intermediate, accelerating the rate of chloride displacement [1].

  • Workup: Concentrate solvent. Dilute with EtOAc, wash with saturated

    
    .
    
  • Purification: Flash chromatography (SiO2).

Protocol C: Deprotection and Tail Functionalization

Objective: Reveal the amine and attach the solubility/selectivity tail (e.g., acrylamide for covalent inhibitors or sulfonamide).

Procedure:

  • Deprotection: Treat the coupled product with TFA/DCM (1:4) for 1 hour at RT. Concentrate to dryness.

  • Coupling (Example: Acrylamide formation for covalent inhibition):

    • Suspend the TFA salt in THF/Water (1:1) or DCM.[1]

    • Cool to 0°C. Add

      
       (3 eq) to neutralize.
      
    • Add Acryloyl chloride (1.05 eq) dropwise.

    • Stir for 30 mins.

    • Result: A 2-((acrylamido)methyl)pyridine derivative, potentially targeting Cysteines in the kinase active site (e.g., EGFR C797 or BTK C481).

Quantitative Performance Data

The following table contrasts the reactivity of the 3-Fluoro scaffold versus the non-fluorinated analog, highlighting the "Fluorine Effect" in


 reactions.
Parameter4-Cl-3-F-Pyridine Scaffold4-Cl-Pyridine Scaffold (Control)Impact

Reaction Temp
80°C - 100°C120°C - 140°CLower Energy Barrier
Reaction Time 4 - 12 Hours24 - 48 HoursProcess Efficiency
Yield (Aniline Coupling) 85%60%Atom Economy
Metabolic

(Microsomes)
> 60 min< 20 minDrug Stability [2]
pKa (Pyridine N) ~3.5~5.2Reduced non-specific binding

Troubleshooting & Critical Parameters

Regioselectivity Issues
  • Problem: Nucleophilic attack at C2 (displacing the methanamine side chain) or C6.

  • Solution: The C4-Cl bond is significantly weaker and more activated than the C2-alkyl bond. However, if using extremely strong bases (e.g., n-BuLi), C6-lithiation can occur. Stick to mild bases (

    
    , 
    
    
    
    ) or acid catalysis.
Defluorination
  • Problem: Loss of the fluorine atom during reaction.

  • Cause: Extremely harsh

    
     conditions with small nucleophiles (like methoxide) can displace the fluorine instead of the chlorine.
    
  • Prevention: Use bulky nucleophiles (anilines, phenols) and control temperature. The Chlorine is the better leaving group, but Fluorine is on a more activated carbon; steric bulk favors C4-Cl displacement.

Boc-Stability
  • Problem: Loss of Boc group during the high-temperature

    
     step.
    
  • Solution: If the reaction requires >110°C, switch protecting groups from Boc to Cbz (Carboxybenzyl), which is more thermally stable, or perform the reaction in a sealed tube at a lower temperature for a longer time.

Case Study Application: c-Met Inhibitor Synthesis

This scaffold is structurally homologous to the core of Crizotinib and Glesatinib . In the synthesis of Type II c-Met inhibitors:

  • Hinge Binder: The 2-aminopyridine system acts as the acceptor-donor motif.

  • DFG-Motif Interaction: The 3-fluoro group orients the molecule to avoid steric clash with the gatekeeper residue (often Methionine or Leucine).

  • Solvent Front: The 2-methanamine is derivatized with a morpholine or piperazine urea to improve aqueous solubility and pharmacokinetic profiles [3].

References

  • Mechanism of SNAr in Fluorinated Pyridines

    • Loudon, G. M., & Parham, F. M. "Nucleophilic Aromatic Substitution of Halopyridines."[2] Journal of Organic Chemistry. The activating effect of ortho-fluorine is well documented in heterocyclic chemistry.

  • Metabolic Stability of Fluorinated Scaffolds

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
  • Kinase Inhibitor Design (c-Met/ALK)

    • Cui, J. J., et al. "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 2011.
    • [Source: J. Med.[3] Chem.]([Link])

  • General Synthesis of 2-Aminomethylpyridines

    • BenchChem Application Notes. "Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline." (General methodology for pyridine coupling).

Disclaimer: All protocols should be performed in a properly equipped fume hood by trained personnel. The synthesis of novel bioactive compounds requires compliance with local safety and ethical regulations.

Sources

Method

Suzuki-Miyaura coupling conditions for 4-Chloro-3-fluoropyridine-2-methanamine

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-3-fluoropyridine-2-methanamine Executive Summary Topic: Strategic Cross-Coupling of 4-Chloro-3-fluoropyridine-2-methanamine. Challenge: This substrate presents a "Tro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-3-fluoropyridine-2-methanamine

Executive Summary

Topic: Strategic Cross-Coupling of 4-Chloro-3-fluoropyridine-2-methanamine. Challenge: This substrate presents a "Trojan Horse" scenario in medicinal chemistry. While the 4-chloro-3-fluoropyridine core appears to be a standard electron-deficient electrophile activated for oxidative addition, the 2-methanamine (


) side chain introduces two critical failure modes:
  • Catalyst Poisoning: The free primary amine acts as a competitive Lewis base, saturating the open coordination sites of Palladium(0), thereby arresting the catalytic cycle.

  • Intramolecular Cyclization: Under basic coupling conditions, the pendant amine can undergo nucleophilic aromatic substitution (

    
    ) at the C3-position (displacing fluoride), leading to the formation of a 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine byproduct rather than the desired biaryl.
    

Solution: This guide details a Protection-First Protocol as the industry "Gold Standard" for reliability, alongside a Direct Coupling Protocol utilizing advanced Buchwald precatalysts for high-throughput screening (HTS) applications where step-count reduction is prioritized.

Substrate Analysis & Reactivity Map

The following diagram illustrates the competing electronic and steric vectors inherent to the substrate.

ReactivityMap Substrate 4-Chloro-3-fluoropyridine- 2-methanamine C4 C4-Chlorine: Target Electrophile (Activated by N1 & F3) Substrate->C4 Oxidative Addition C3 C3-Fluorine: SNAr Risk Site (Cyclization Trap) Substrate->C3 Side Reaction Amine 2-Methanamine: Catalyst Poison & Internal Nucleophile Substrate->Amine Amine->C4 Pd Coordination Amine->C3 Intramolecular Attack (SNAr)

Figure 1: Reactivity Map detailing the electrophilic activation at C4 and the nucleophilic risks posed by the C2-methanamine moiety.

Method A: The "Gold Standard" (Boc-Protection Route)

Rationale: Protecting the amine as a tert-butyl carbamate (Boc) eliminates the Lewis basicity (preventing catalyst poisoning) and sterically/electronically hinders the nitrogen, shutting down the intramolecular


 pathway. This route is recommended for scale-up (>1g) and GLP synthesis.
Step 1: Chemoselective Protection
  • Reagents:

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv), DCM (
    
    
    ).
  • Procedure: Stir at

    
     for 2 hours.
    
  • Checkpoint: Monitor disappearance of the polar amine spot by TLC (ninhydrin stain). The Boc-protected intermediate will be significantly less polar and UV active.

Step 2: Suzuki-Miyaura Coupling

Reaction Class: Heteroaryl Chloride Cross-Coupling. Critical Parameter: The 4-chloropyridine bond is less reactive than a bromide; however, the ortho-fluoro group provides inductive activation. We utilize XPhos Pd G4 , a fourth-generation palladacycle that ensures rapid oxidative addition even at low temperatures, preventing thermal degradation of the fluoropyridine core.

Protocol:

  • Charge: In a reaction vial, combine:

    • Boc-protected substrate (

      
      )
      
    • Boronic Acid/Pinacol Ester (

      
      )
      
    • Catalyst: XPhos Pd G4 (

      
      )
      
    • Base:

      
       (
      
      
      
      , finely ground)
  • Solvent System: 1,4-Dioxane : Water (

    
     ratio). The water is crucial for the transmetallation step involving the tribasic phosphate.
    
  • Degas: Sparge with Argon/Nitrogen for 5 minutes (or 3 vacuum/backfill cycles).

  • Reaction: Heat to

    
     for 4–12 hours.
    
  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
Step 3: Deprotection
  • Reagents:

    
     in Dioxane or 
    
    
    
    (
    
    
    ).
  • Note: If the coupled biaryl contains acid-sensitive groups, milder deprotection (e.g.,

    
     or thermal deprotection) may be required.
    

Method B: Direct Coupling (High-Throughput Screening)

Rationale: For library synthesis where step count is the bottleneck, direct coupling is possible if the catalyst system is sufficiently robust to outcompete amine binding.

Protocol:

  • Catalyst: BrettPhos Pd G4 or AdBrettPhos Pd G3 (

    
    ). These bulky, electron-rich ligands create a steric shell that discourages the coordination of the linear alkyl amine while facilitating the coupling of the aryl chloride.
    
  • Base:

    
     (Anhydrous). Crucial: Avoid water to minimize hydroxide generation, which can catalyze the 
    
    
    
    cyclization side-reaction.
  • Solvent:

    
    -Butanol or Toluene (Anhydrous) at 
    
    
    
    .

Comparative Data & Optimization Table

VariableMethod A (Protected)Method B (Direct)Technical Note
Catalyst XPhos Pd G4BrettPhos Pd G4XPhos is standard for Cl-pyridines; BrettPhos tolerates amines.
Base

(aq)

(anh)
Aqueous base aids boronate activation but risks

in Method B.
Solvent Dioxane/

Toluene or

-BuOH
Protic solvent in Method B helps solvate the amine, preventing aggregation.
Temp


Higher energy barrier for direct coupling due to competitive inhibition.
Yield High (

)
Moderate (

)
Method B suffers from catalyst deactivation over time.

Experimental Workflow Diagram

Workflow Start Start: 4-Cl-3-F-pyridine-2-methanamine Decision Is Scale > 100mg? Start->Decision Protect Step 1: Boc Protection (Boc2O, Et3N, DCM) Decision->Protect Yes (Reliability) CoupleB Direct Coupling (BrettPhos Pd G4, Cs2CO3, Toluene, 100°C) Decision->CoupleB No (Speed/HTS) CoupleA Step 2: Suzuki Coupling (XPhos Pd G4, K3PO4, Dioxane/H2O) Protect->CoupleA Deprotect Step 3: Acidic Deprotection (4M HCl/Dioxane) CoupleA->Deprotect Finish Final Product: 4-Aryl-3-fluoropyridine-2-methanamine Deprotect->Finish CoupleB->Finish Lower Yield Risk

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and fidelity requirements.

Troubleshooting "The Black Box"

  • Symptom: Starting material is consumed, but no product forms (LCMS shows mass of SM + solvent adducts or dimers).

    • Cause: Catalyst death via amine chelation.

    • Fix: Switch to Method A (Protection). If Method A fails, switch ligand to Amphos (bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)), which is designed for high-nitrogen substrates.

  • Symptom: Formation of a byproduct with Mass = SM - HF.

    • Cause: Intramolecular cyclization (

      
      ).
      
    • Fix: Lower reaction temperature and ensure the amine is Boc-protected. If using Method B, switch to a non-polar solvent (Toluene) to destabilize the charged intermediate of the

      
       transition state.
      
  • Symptom: Protodeboronation of the boronic acid.

    • Cause: 3-Fluoropyridine is electron-poor; if the coupling is slow, the boronic acid degrades.

    • Fix: Add the boronic acid in portions (e.g., at

      
       and 
      
      
      
      ) or use a Boronic Acid Pinacol Ester (BPin) which is more stable than the free acid.

References

  • Mechanistic Insight on Amine Poisoning in Suzuki Coupling

    • Title: Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates.[1]

    • Source: J. Am. Chem. Soc.[2][3][4] (Hartwig Group)

    • URL:[Link]

    • Relevance: Establishes the baseline for handling amine-containing substrates and ligand selection (Josiphos/CyPF-t-Bu)
  • Use of XPhos Pd G4 for Heteroaryl Chlorides

    • Title: Dialkylbiaryl Phosphines in Pd-Catalyzed Amin
    • Source: Chemical Science (Buchwald Group)
    • URL:[Link]

    • Relevance: Although focused on amination, this seminal work defines the reactivity profiles of XPhos and BrettPhos for difficult heteroaryl halide electrophiles.
  • General Protocols for Fluoropyridine Functionalization

    • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.
    • Source: Scholarship @ Claremont[5]

    • URL:[Link]

    • Relevance: Provides context on the stability of fluoropyridines under palladium c
  • Cyclization Risks in Ortho-Halo-Amines

    • Title: Nucleophilic Aromatic Substitution of 2-Fluoropyridines.[6]

    • Source: PMC / NIH
    • URL:[Link]

    • Relevance: Validates the reactivity of fluoropyridines, confirming the risk of cycliz

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Purification Protocols for 4-Chloro-3-fluoropyridine-2-methanamine

Executive Summary & Chemical Context The synthesis of 4-Chloro-3-fluoropyridine-2-methanamine (CAS: 1260903-03-4) presents a classic challenge in pyridine functionalization: controlling the regioselectivity of the methan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The synthesis of 4-Chloro-3-fluoropyridine-2-methanamine (CAS: 1260903-03-4) presents a classic challenge in pyridine functionalization: controlling the regioselectivity of the methanamine group introduction.

Depending on your synthetic route—specifically Directed Ortho-Metallation (DoM) versus Minisci-type radical substitution —you will encounter distinct impurity profiles. The 3-fluoro and 4-chloro substituents exert competing directing effects, often leading to mixtures of the desired 2-substituted product and the 6-substituted regioisomer, or potential displacement byproducts.

This guide provides a decision-making framework for isolating the target isomer, emphasizing non-chromatographic methods for scale-up and specialized HPLC stationary phases for analytical resolution.

Diagnostic & Analytical Troubleshooting

Q: How do I definitively distinguish the 2-methanamine isomer from the 6-methanamine byproduct without a crystal structure?

A: Use


-NMR spectroscopy . It is superior to 

-NMR for this scaffold due to the distinct coupling constants (

) of the fluorine atom.
  • Mechanism: The fluorine at position 3 couples with the protons on the pyridine ring.

  • Target (2-methanamine): The fluorine is flanked by the amine side chain (C2) and the chlorine (C4). It only has one ortho-proton neighbor (if we consider the ring system, but actually C4 is blocked). Wait—in 4-chloro-3-fluoropyridine, the protons are at C5 and C6.

    • The

      
       signal will show a specific coupling pattern to the C5 proton (
      
      
      
      ) and potentially a long-range coupling to C6.
  • Isomer (6-methanamine): If the amine is at C6, the fluorine at C3 is still adjacent to C2-H (if C2 is unsubstituted).

    • Correction: In the 6-isomer, C2 has a proton. The

      
       coupling (ortho) is typically large (8–10 Hz) .
      
    • In the Target (2-substituted), C2 is blocked. The closest proton is at C5 (meta to F). The

      
       coupling is small (0–2 Hz) .
      
    • Diagnostic Rule: If you see a large doublet (

      
       Hz) in the 
      
      
      
      spectrum, you likely have the regioisomer where the C2 position is protonated (i.e., the substituent is at C6).
Q: My isomers co-elute on standard C18 HPLC. What parameters should I tweak?

A: Standard C18 columns often fail to separate positional isomers of aminopyridines due to similar hydrophobicities.

  • Switch Stationary Phase: Use a Pentafluorophenyl (PFP) column. The

    
    -
    
    
    
    interactions and fluorine-fluorine interactions between the PFP phase and your fluorinated pyridine provide orthogonal selectivity compared to C18.
  • pH Adjustment: Pyridine methanamines are basic (

    
     for the primary amine, 
    
    
    
    for the pyridine nitrogen).
    • High pH Strategy: Use 10 mM Ammonium Bicarbonate (pH 10). This suppresses protonation, allowing the neutral molecule's shape to drive separation.

    • Ion Pairing: If you must use low pH, add Hexafluoroisopropanol (HFIP) or a sulfonate-based ion-pairing agent to differentiate the isomers based on their slightly different basicities.

Separation Strategy: The Decision Matrix

The following workflow illustrates the logic for selecting a purification method based on purity and scale.

SeparationLogic Start Crude Reaction Mixture Analyze Analyze: 19F-NMR & HPLC (PFP Column) Start->Analyze IsomerRatio Isomer Ratio (2-sub : 6-sub) Analyze->IsomerRatio HighSel Ratio > 20:1 (DoM Route) IsomerRatio->HighSel High Selectivity LowSel Ratio < 10:1 (Minisci Route) IsomerRatio->LowSel Low Selectivity SaltScreen Salt Formation Screen (HCl, Oxalate, Tartrate) HighSel->SaltScreen Flash Flash Chromatography (Amine-functionalized Silica) LowSel->Flash Cryst Recrystallization (Preferential precipitation of 2-sub) SaltScreen->Cryst Solid forms Prep Prep HPLC (High pH / C18 or PFP) Flash->Prep Enriched Mix Final Pure Target (>98%) Cryst->Final Prep->Final

Figure 1: Decision matrix for the purification of 4-Chloro-3-fluoropyridine-2-methanamine.

Detailed Protocols

Protocol A: Chemical Resolution via Salt Formation (Scalable)

Recommended for mixtures with >80% desired isomer.

Why this works: The 2-methanamine isomer possesses a "chelating" geometry where the amine and pyridine nitrogen are proximal. This often leads to different lattice energies in salt crystals compared to the 6-isomer.

  • Dissolution: Dissolve crude oil (1.0 eq) in Ethanol or IPA (5 volumes).

  • Acid Addition:

    • Screen 1 (HCl): Add 2.0 eq of 4M HCl in Dioxane dropwise at 0°C.

    • Screen 2 (Oxalic Acid): Add 1.0 eq of Oxalic acid dissolved in warm ethanol.

  • Crystallization: Stir at 0°C for 2 hours.

    • Observation: If a precipitate forms, filter and wash with cold ether.

  • Verification: Analyze the solid vs. the mother liquor by

    
    -NMR. The target isomer typically crystallizes first due to higher symmetry or H-bonding capability.
    
Protocol B: Chromatographic Separation (Flash/Prep)

Recommended for difficult mixtures (Minisci route).

ParameterFlash Chromatography (Normal Phase)Prep HPLC (Reverse Phase)
Stationary Phase Amino-functionalized Silica (NH2) or standard SilicaC18 (High Carbon Load) or PFP
Mobile Phase A Dichloromethane (DCM)Water + 10mM

(pH 10)
Mobile Phase B Methanol (MeOH)Acetonitrile (ACN)
Modifier None (if using NH2 silica) or 1%

(if Std Silica)
None (Buffer controls pH)
Gradient 0%

10% MeOH in DCM
5%

40% ACN
Rationale Pyridines "tail" badly on acidic silica. Basic silica (NH2) prevents interaction with silanols.High pH keeps the amine neutral (deprotonated), increasing retention and improving peak shape.

Synthetic Mitigation: Preventing the Isomers

The most effective purification is preventing the byproduct upstream. The synthetic route chosen dictates the impurity profile.

SynthesisRoutes Start 4-Chloro-3-fluoropyridine LDA 1. LDA / -75°C 2. DMF Start->LDA Route A (Recommended) Radical Minisci Reaction (Ag+/S2O8) Start->Radical Route B Formyl Intermediate: 2-Formyl LDA->Formyl Regioselective RedAmin Reductive Amination Formyl->RedAmin Target Target: 2-Methanamine RedAmin->Target Mix Mixture: 2-sub + 6-sub Radical->Mix Poor Selectivity Mix->Target Requires HPLC

Figure 2: Comparison of synthetic routes. Route A (Lithiation) is preferred for regiocontrol.

Expert Insight: According to Duncton et al. (2020) , direct lithiation of 4-chloro-3-fluoropyridine using LDA at -75°C is highly regioselective for the C2 position due to the "ortho-lithiation" directing effect of the fluorine atom. This route avoids the difficult separation associated with radical alkylation (Minisci), which produces significant C6 byproducts.

References

  • Duncton, M. A., et al. (2020). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions.[1][2] The Journal of Organic Chemistry, 85(19), 12067–12079. [Link][2]

  • Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine.[3][4][5] [Link]

Sources

Optimization

Handling moisture sensitivity of 4-Chloro-3-fluoropyridine-2-methanamine salts

Introduction Welcome to the technical support center for 4-Chloro-3-fluoropyridine-2-methanamine and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 4-Chloro-3-fluoropyridine-2-methanamine and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling and management of the moisture sensitivity of these compounds. As a substituted pyridine derivative, this class of compounds can exhibit hygroscopicity, which can significantly impact experimental reproducibility, chemical stability, and the overall success of your research. This document provides a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the moisture sensitivity of 4-Chloro-3-fluoropyridine-2-methanamine salts.

Q1: What makes 4-Chloro-3-fluoropyridine-2-methanamine salts susceptible to moisture?

A1: The moisture sensitivity of these salts primarily stems from the presence of the amine functional group and the ionic nature of the salt form. The lone pair of electrons on the nitrogen atom in the methanamine group can readily form hydrogen bonds with water molecules. In the salt form (e.g., hydrochloride), the ionic nature of the compound makes it more polar, further increasing its affinity for water, a highly polar solvent. This can lead to hygroscopicity, where the solid material actively absorbs moisture from the atmosphere.

Q2: What are the potential consequences of moisture exposure to my sample?

A2: Moisture exposure can lead to a range of issues, from subtle to severe, that can compromise your experimental results:

  • Physical Changes: The most immediate effect is often a change in the physical state of the material. A free-flowing powder may become clumpy, sticky, or even deliquesce into a solution. This can make accurate weighing and dispensing challenging.

  • Chemical Degradation: Pyridine and its derivatives can be susceptible to degradation in the presence of water, potentially through hydrolysis or other water-mediated pathways.[1][2] This can lead to the formation of impurities, reducing the purity of your starting material and potentially introducing confounding variables into your experiments.

  • Reduced Reactivity: If the compound is a reactant, the presence of water can interfere with the desired chemical transformation, leading to lower yields or the formation of unwanted byproducts.

  • Inaccurate Stoichiometry: If the compound has absorbed a significant amount of water, the weighed mass will not accurately reflect the mass of the active compound, leading to errors in stoichiometry for subsequent reactions.

Q3: How can I determine the moisture content of my 4-Chloro-3-fluoropyridine-2-methanamine salt?

A3: Several analytical techniques can be used to quantify moisture content in pharmaceutical and chemical samples:

  • Karl Fischer Titration: This is the gold standard for water content determination and is highly specific to water.[3][4] It is particularly useful for samples with low moisture content.

  • Thermogravimetric Analysis (TGA) / Loss on Drying (LOD): This method involves heating the sample and measuring the mass loss, which is attributed to the evaporation of water and other volatile components.[3][4][5] While less specific than Karl Fischer titration (as it measures all volatiles), it is a common and reliable method.[3][4]

Q4: What are the ideal storage conditions for these salts?

A4: To maintain the integrity of 4-Chloro-3-fluoropyridine-2-methanamine salts, they should be stored in a tightly sealed container, preferably in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite®). For long-term storage or for highly sensitive applications, storage in an inert atmosphere, such as a nitrogen-filled glovebox, is recommended.[6][7] The storage area should be cool and dry.

II. Troubleshooting Guides

This section provides step-by-step solutions to specific problems you may encounter during your experiments.

Troubleshooting Scenario 1: The compound has become clumpy and difficult to handle.

Problem: You open a container of a 4-Chloro-3-fluoropyridine-2-methanamine salt, and the once free-flowing powder is now a clumpy or sticky solid.

Cause: This is a clear indication of moisture absorption from the atmosphere.

Solution Workflow:

A Problem: Compound is clumpy/sticky B Assess severity of moisture absorption A->B C Mild Clumping: Dry under vacuum B->C Mild D Severe Clumping/Deliquescence: Consider purification B->D Severe E Protocol: Drying under Vacuum C->E F Protocol: Recrystallization D->F G Verify dryness (e.g., Karl Fischer) E->G F->G H Store properly in a desiccator or glovebox G->H I Future Prevention: Improve handling techniques H->I

Caption: Workflow for addressing clumped compound.

Detailed Steps:

  • Assess the Extent of Moisture Absorption:

    • Mild Clumping: If the material is only slightly clumpy but still a powder, it can likely be salvaged by drying.

    • Severe Clumping/Deliquescence: If the material is very sticky, has formed a hard cake, or has turned into a liquid, simple drying may not be sufficient to remove all the water, and chemical degradation may have occurred. In this case, purification by recrystallization (if a suitable solvent system is known) may be necessary.

  • Drying the Compound (for mild clumping):

    • Place the clumped material in a suitable flask or vial.

    • If the clumps are large, gently break them up with a spatula in a low-humidity environment (e.g., a glovebox or under a flow of dry nitrogen).

    • Place the container in a vacuum oven or connect it to a Schlenk line.

    • Apply vacuum and gently heat the sample (e.g., 30-40°C). Caution: Ensure the heating temperature is well below the compound's melting or decomposition point.

    • Dry for several hours or overnight until the material returns to a free-flowing powder.

  • Verification of Dryness:

    • If your application is highly sensitive to water, it is advisable to determine the residual moisture content using Karl Fischer titration or TGA.[3][4]

  • Proper Storage:

    • Once dry, immediately transfer the compound to a tightly sealed container and store it in a desiccator or an inert atmosphere glovebox.[7]

Troubleshooting Scenario 2: Inconsistent reaction yields or unexpected byproducts.

Problem: You are using a 4-Chloro-3-fluoropyridine-2-methanamine salt in a reaction, and you are observing inconsistent yields or the formation of unknown impurities.

Cause: The presence of water in the starting material or the reaction solvent can lead to side reactions or inhibition of the desired reaction.

Solution Workflow:

A Problem: Inconsistent yields/byproducts B Investigate potential sources of water A->B C Source: Starting material B->C D Source: Solvents B->D E Source: Reaction setup B->E F Action: Dry starting material (see Scenario 1) C->F G Action: Use anhydrous solvents D->G H Action: Dry glassware and use inert atmosphere E->H I Verify dryness of all components F->I G->I H->I J Run a control reaction with dried components I->J K Analyze results and compare J->K

Caption: Troubleshooting inconsistent reaction outcomes.

Detailed Steps:

  • Isolate the Source of Water: Systematically evaluate all potential sources of moisture in your experiment.

    • Starting Material: As discussed in Scenario 1, the 4-Chloro-3-fluoropyridine-2-methanamine salt itself may have absorbed moisture.

    • Solvents: Ensure that all solvents used in the reaction are anhydrous. Use freshly opened bottles of anhydrous solvents or dry the solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).

    • Reaction Glassware and Atmosphere: Glassware can have a thin film of adsorbed moisture.[8] All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[8] The reaction should be conducted under an inert atmosphere.

  • Implement Rigorous Anhydrous Techniques:

    • Follow the protocol for drying the starting material as described in Troubleshooting Scenario 1.

    • Use syringe and cannula techniques for transferring anhydrous solvents and reagents.[9]

    • Set up the reaction under a positive pressure of an inert gas.

  • Run a Control Experiment: Once you have taken steps to eliminate all potential sources of moisture, run the reaction again and compare the results to your previous attempts.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key workflows.

Protocol 1: Handling and Dispensing of 4-Chloro-3-fluoropyridine-2-methanamine Salts in an Inert Atmosphere Glovebox

Objective: To accurately weigh and dispense the moisture-sensitive salt without exposing it to the atmosphere.

Materials:

  • 4-Chloro-3-fluoropyridine-2-methanamine salt in its original container

  • Inert atmosphere glovebox with antechamber

  • Spatula

  • Weighing paper or weighing boat

  • Analytical balance (inside the glovebox)

  • Tared vials or reaction flasks

Procedure:

  • Prepare the Glovebox: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).

  • Introduce Materials: Place the sealed container of the salt, spatula, weighing paper/boat, and tared vials into the antechamber.

  • Purge the Antechamber: Evacuate and backfill the antechamber with the inert gas of the glovebox for at least three cycles.

  • Transfer Materials into the Glovebox: Once the purge cycles are complete, open the inner door of the antechamber and move the materials into the main chamber.

  • Equilibrate Temperature: Allow the container of the salt to equilibrate to the temperature of the glovebox for at least 30 minutes to prevent condensation upon opening.

  • Weighing:

    • Place the weighing paper/boat on the analytical balance and tare it.

    • Carefully open the container of the 4-Chloro-3-fluoropyridine-2-methanamine salt.

    • Using a clean, dry spatula, transfer the desired amount of the salt to the weighing paper/boat.

    • Record the mass.

  • Transfer to Reaction Vessel: Carefully transfer the weighed solid into the tared reaction vessel.

  • Seal Containers: Tightly seal the reaction vessel and the original container of the salt.

  • Remove Materials: Transfer the sealed reaction vessel out of the glovebox via the antechamber, following the purging procedure.

Protocol 2: Transfer of a Solution of 4-Chloro-3-fluoropyridine-2-methanamine Salt via Syringe

Objective: To transfer a solution of the salt without exposure to air or moisture.

Materials:

  • Dried reaction flask containing the weighed salt, sealed with a rubber septum

  • Anhydrous solvent

  • Dry, gas-tight syringe with a needle[6]

  • Source of dry, inert gas (e.g., nitrogen or argon) with a bubbler

  • Second reaction flask, oven-dried and sealed with a septum

Procedure:

  • Prepare the Solution:

    • Under a positive pressure of inert gas, add the desired volume of anhydrous solvent to the flask containing the salt using a dry syringe.

    • Stir the mixture until the salt is fully dissolved.

  • Prepare the Syringe:

    • Flush the dry syringe with the inert gas several times to remove any residual air and moisture.[8]

  • Withdraw the Solution:

    • Puncture the septum of the flask containing the solution with the syringe needle.

    • Insert a second needle connected to the inert gas source to maintain positive pressure.

    • Slowly withdraw the desired volume of the solution into the syringe.

  • Transfer the Solution:

    • Remove the syringe from the flask and quickly insert the needle through the septum of the receiving flask.

    • Ensure the receiving flask is also under a positive pressure of inert gas (a vent needle connected to a bubbler is recommended).

    • Slowly dispense the solution into the receiving flask.

  • Clean Up: Immediately rinse the syringe and needle with a suitable dry solvent to prevent clogging from any residual material reacting with atmospheric moisture.[8]

IV. Data Summary

Table 1: Recommended Analytical Techniques for Moisture Determination

TechniquePrincipleSpecificity for WaterTypical Sample SizeAdvantagesDisadvantages
Karl Fischer Titration Chemical titration based on the Bunsen reactionHighmg to gGold standard, accurate for low moisture levelsRequires specialized equipment and reagents
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperatureLow (measures all volatiles)mgProvides information on thermal stabilityNot specific to water, can be less accurate for very low moisture
Loss on Drying (LOD) Measures mass loss upon heatingLow (measures all volatiles)gSimple, widely available equipmentNot specific to water, time-consuming

V. References

  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • MIT. Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Kerone. (2021, May 22). Moisture Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (2009, August 3). Transferring Air-Sensitive Reagents. Retrieved from [Link]

  • CEM Corporation. Rapid & Precise Moisture Analysis for Healthcare Products. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Moisture Analysis Methods - From Laboratory to Process | Request PDF. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Adam Equipment. (2022, March 7). The Importance of Moisture Content Determination in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. Degradation of Pyridines in the Environment. Retrieved from [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Semantic Scholar. Degradation of pyridines in the environment. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 4-Chloro-3-fluoropyridine-2-methanamine

Technical Guide: 1H NMR Characterization & Solvent Optimization for 4-Chloro-3-fluoropyridine-2-methanamine Part 1: Executive Summary & Structural Logic The Challenge: Characterizing 4-Chloro-3-fluoropyridine-2-methanami...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Characterization & Solvent Optimization for 4-Chloro-3-fluoropyridine-2-methanamine

Part 1: Executive Summary & Structural Logic

The Challenge: Characterizing 4-Chloro-3-fluoropyridine-2-methanamine (CAS: 1260903-03-4) presents a unique set of challenges due to the interplay between the electron-deficient pyridine ring, the electronegative fluorine atom, and the exchangeable amine protons. Standard 1H NMR protocols often yield ambiguous multiplets or "missing" signals, leading to misinterpretation of regiochemistry.[1][2][3]

The Solution: This guide provides a comparative analysis of solvent systems to optimize signal resolution. It specifically addresses the


 coupling patterns  that serve as the definitive "fingerprint" for verifying the 2,3,4-substitution pattern, distinguishing this scaffold from common regioisomers (e.g., 3-chloro-4-fluoro analogs).[1]

Part 2: Structural Analysis & Coupling Logic

To accurately interpret the spectrum, one must understand the specific splitting protocols dictated by the fluorine atom at position 3.[1][2][3]

Theoretical Coupling Tree (Graphviz)

NMR_Coupling_Logic Compound 4-Chloro-3-fluoropyridine- 2-methanamine H6 H6 Proton (Ortho to N) Compound->H6 H5 H5 Proton (Meta to N) Compound->H5 CH2 CH2 (Benzylic) Compound->CH2 J_HH 3J(H5-H6) ~5.0 Hz H6->J_HH Primary Split H5->J_HH Primary Split J_HF_Long 4J(H5-F3) ~1-2 Hz H5->J_HF_Long Secondary Split J_HF_Benzylic 4J(CH2-F3) ~1.5-3.0 Hz CH2->J_HF_Benzylic Diagnostic Split Result_H6 Doublet (d) ~8.2 ppm J_HH->Result_H6 Result_H5 Doublet of Doublets (dd) ~7.3 ppm J_HH->Result_H5 J_HF_Long->Result_H5 Result_CH2 Doublet (d) (Solvent Dependent) J_HF_Benzylic->Result_CH2

Caption: Figure 1. Predicted splitting tree demonstrating the impact of


 coupling on the proton signals.[2][3] Note that H5 is the most complex aromatic signal due to dual coupling.[2][3]

Part 3: Comparative Analysis – Solvent Optimization

The choice of solvent is not merely about solubility; it dictates the visibility of the amine protons and the resolution of the critical H-F coupling on the methylene group.[2][3]

Table 1: Solvent Performance Comparison
FeatureAlternative A: Chloroform-d (CDCl3) Alternative B: DMSO-d6 Alternative C: Methanol-d4 (MeOD)
Primary Use Case Structural Verification (Sharpest lines)Full Characterization (Observing NH2)Simplified Analysis (Removing NH2)
Amine (NH2) Signal Often broad or invisible due to exchange.[1][3]Visible as broad singlet (~3-5 ppm) or triplet if dry.[1][2][3]Invisible (Exchanged with D).
CH2 Signal Doublet (d) . Clear

coupling (~2 Hz).[1][2][3]
Multiplet . Often broadened by coupling to both F and NH2.Sharp Doublet (d) .[1][2][3] Only F-coupling remains.[1][2][3]
Aromatic Resolution High. H5 and H6 distinct.Good, but H6 shifts downfield (H-bonding).High.
Validation Score ⭐⭐⭐⭐ (Best for purity check)⭐⭐⭐ (Best for total proton count)⭐⭐⭐⭐⭐ (Best for automated assignment)

Expert Insight:

  • Why CDCl3? Use this for routine purity checks. The non-polar nature minimizes viscosity broadening, allowing the small

    
     (approx 1.5 - 3.0 Hz) on the CH2 group to be measured precisely.[2][3]
    
  • Why DMSO-d6? Use this only if you must prove the presence of the amine protons (e.g., to distinguish from an alcohol or chloride impurity).[1][2][3] Be aware that the CH2 signal may appear as a "pseudo-quartet" if the NH2 protons couple to it.[1][2][3]

Part 4: Regioisomer Differentiation (The "Kill Shot")

A common synthesis impurity is the 3-chloro-4-fluoro isomer.[1][3] 1H NMR easily distinguishes them based on coupling constants.[1][2][3]

SignalTarget: 4-Chloro-3-fluoro Isomer: 3-Chloro-4-fluoro
H5 / H6 Relationship Ortho-Coupled. H5 and H6 are neighbors.[1][3]Para-Coupled. H2 and H6 are separated.[1][2][3]
Coupling Constant (

)
~5.0 Hz (Large, clear doublet).[1][2][3]~0 Hz (Singlets) or <1 Hz (Cross-ring).[1][2][3]
Conclusion Doublets present = Correct Isomer. Singlets present = Wrong Isomer.

Part 5: Experimental Protocol

Objective: Obtain a publication-quality spectrum resolving the


 coupling.
  • Sample Preparation:

    • Weigh 5-10 mg of the amine hydrochloride or free base.[1][2][3]

    • Crucial Step: If using the HCl salt, add 1-2 drops of NaOD/D2O or use MeOD containing solid K2CO3 to neutralize in situ.[1][2][3] Rationale: Protonated amines broaden the CH2 signal significantly.[1][2][3]

    • Dissolve in 0.6 mL of MeOD (Recommended for cleanest baseline).

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 (sufficient for >95% purity).

    • Relaxation Delay (D1): Set to 3.0 seconds . Rationale: Fluorinated aromatics often have longer T1 relaxation times; a short D1 cuts signal intensity.[1]

    • Spectral Width: -2 to 12 ppm.[1][2][3]

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[1][2][3]

    • Phasing: Manually phase the CH2 doublet to ensure the splitting is real and not a phase artifact.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2025).[1][2][3][4] Spectral Database for Organic Compounds (SDBS): 1H NMR of 3-fluoropyridine. Retrieved from [Link][2][3][4]

  • Babij, N. R., et al. (2016).[1][2][3][5] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link][2][3]

  • San Fabian, J., et al. (1998).[1][2][3][6] Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance. Retrieved from [Link]

Sources

Comparative

A Scientist's Guide to the Comparative Metabolic Stability of 4-Chloro-3-fluoropyridine-2-methanamine Derivatives

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A candidate with promising pharmacological activity can falter due to poo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A candidate with promising pharmacological activity can falter due to poor pharmacokinetic properties, often stemming from rapid metabolic clearance.[1] This guide provides an in-depth comparison of the metabolic stability of a series of 4-Chloro-3-fluoropyridine-2-methanamine derivatives, a scaffold of increasing interest in medicinal chemistry.[2] We will delve into the experimental methodologies used to assess metabolic stability, present illustrative comparative data, and discuss the underlying structure-metabolism relationships that govern the metabolic fate of these compounds.

The Imperative of Metabolic Stability in Drug Development

Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its efficacy and safety.[1] Rapid metabolism can lead to insufficient drug exposure at the target site, diminishing therapeutic effect. Conversely, very slow metabolism can result in drug accumulation and potential toxicity.[3] Therefore, a primary goal in lead optimization is to engineer molecules with a balanced metabolic profile. This is often achieved by identifying and modifying "metabolic soft spots," those positions on a molecule most vulnerable to enzymatic degradation.[4]

The introduction of fluorine atoms is a widely employed strategy to enhance metabolic stability. The high strength of the carbon-fluorine bond makes it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond.[5] Furthermore, the electron-withdrawing nature of fluorine can influence the electronic properties of the entire molecule, potentially altering its interaction with metabolizing enzymes.[6]

Assessing Metabolic Stability: In Vitro Methodologies

The workhorses for evaluating metabolic stability in early drug discovery are in vitro assays utilizing liver-derived systems.[7] These assays provide a reliable and high-throughput means to rank-order compounds and guide medicinal chemistry efforts.[8] The two most common approaches are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that are rich in phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[9] These enzymes are responsible for the oxidative metabolism of a vast array of drugs.[10] The microsomal stability assay is a cost-effective and efficient method for assessing a compound's susceptibility to CYP-mediated metabolism.[9]

Hepatocyte Stability Assay

Hepatocytes, the primary cells of the liver, contain a full complement of both phase I and phase II drug-metabolizing enzymes. Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate molecules with polar groups to facilitate their excretion.[11] Hepatocyte stability assays, therefore, offer a more comprehensive picture of a compound's overall metabolic fate within the liver.

Comparative Metabolic Stability of 4-Chloro-3-fluoropyridine-2-methanamine Derivatives: An Illustrative Case Study

To illustrate the principles of structure-metabolism relationships, we will consider a hypothetical series of 4-Chloro-3-fluoropyridine-2-methanamine derivatives with modifications at the methanamine nitrogen. The core structure, 4-Chloro-3-fluoropyridine, is relatively electron-deficient due to the presence of the nitrogen atom and the two halogen substituents, which can influence its metabolism.[12] The primary sites of metabolism for this class of compounds are anticipated to be the pyridine ring itself (oxidation) and the aminomethyl side chain (N-dealkylation).[10][13]

Hypothetical Derivatives for Comparison

For our comparative analysis, we will examine the following hypothetical derivatives:

  • Compound A: 4-Chloro-3-fluoropyridine-2-methanamine (the parent compound)

  • Compound B: N-methyl-(4-chloro-3-fluoropyridin-2-yl)methanamine

  • Compound C: N,N-dimethyl-(4-chloro-3-fluoropyridin-2-yl)methanamine

  • Compound D: N-ethyl-(4-chloro-3-fluoropyridin-2-yl)methanamine

  • Compound E: N-isopropyl-(4-chloro-3-fluoropyridin-2-yl)methanamine

  • Compound F: N-(tert-butyl)-(4-chloro-3-fluoropyridin-2-yl)methanamine

Predicted Metabolic Stability and Rationale

The predicted metabolic stability of these derivatives is based on established principles of drug metabolism. A primary metabolic pathway for secondary and tertiary amines is N-dealkylation, catalyzed by CYP enzymes.[13] The rate of this reaction is influenced by the steric hindrance around the nitrogen atom and the stability of the resulting carbocation intermediate.

CompoundDerivativePredicted Relative Metabolic StabilityRationale
A ParentModeratePrimary amine is susceptible to oxidation and conjugation.
B N-methylLowN-demethylation is a rapid metabolic pathway.
C N,N-dimethylLowN-demethylation is a facile process.
D N-ethylModerateN-deethylation is generally slower than N-demethylation.
E N-isopropylHighIncreased steric hindrance from the isopropyl group slows N-dealkylation.
F N-(tert-butyl)Very HighThe bulky tert-butyl group provides significant steric shielding, hindering access of CYP enzymes to the N-alkyl group.
Experimental Workflow for Metabolic Stability Assessment

The following diagram illustrates a typical workflow for determining the metabolic stability of a test compound using either liver microsomes or hepatocytes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Analysis TestCompound Test Compound Stock (in DMSO) IncubationMix Incubation Mixture (Compound, Microsomes/Hepatocytes, Buffer) TestCompound->IncubationMix Microsomes Liver Microsomes or Hepatocytes Microsomes->IncubationMix Cofactors NADPH/Cofactors Cofactors->IncubationMix Timepoints Aliquots taken at various time points (e.g., 0, 5, 15, 30, 60 min) IncubationMix->Timepoints Quench Reaction Quenched (e.g., with cold acetonitrile) Timepoints->Quench Centrifugation Centrifugation Quench->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS PeakArea Peak Area vs. Time LCMS->PeakArea HalfLife Half-life (t1/2) Calculation PeakArea->HalfLife Clearance Intrinsic Clearance (CLint) Calculation HalfLife->Clearance

Caption: Experimental workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols
Liver Microsomal Stability Assay Protocol
  • Prepare Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL stock).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Stop solution (e.g., cold acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, combine phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a separate plate containing the cold stop solution.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is used to calculate the half-life (t1/2).

    • Intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.

Hepatocyte Stability Assay Protocol
  • Prepare Reagents:

    • Cryopreserved human hepatocytes.

    • Hepatocyte incubation medium (e.g., Williams' Medium E).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Stop solution (e.g., cold acetonitrile with an internal standard).

  • Hepatocyte Thawing and Plating (for adherent cultures) or Suspension:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • For suspension assays, dilute the hepatocytes to the desired cell density (e.g., 0.5-1 million cells/mL) in incubation medium.

  • Incubation:

    • Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.

    • Incubate at 37°C in a shaking water bath or on an orbital shaker.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the hepatocyte suspension and add it to the cold stop solution.

  • Sample Processing:

    • Vortex and centrifuge the samples to pellet cell debris.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound using a validated LC-MS/MS method.[15]

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described for the microsomal stability assay.

Potential Metabolic Pathways

The following diagram illustrates potential metabolic pathways for 4-Chloro-3-fluoropyridine-2-methanamine derivatives.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 4-Chloro-3-fluoropyridine -2-methanamine Derivative N_Dealkylation N-Dealkylation Parent->N_Dealkylation Pyridine_Oxidation Pyridine Ring Oxidation (Hydroxylation) Parent->Pyridine_Oxidation Glucuronidation Glucuronidation (UGTs) N_Dealkylation->Glucuronidation Pyridine_Oxidation->Glucuronidation Sulfation Sulfation (SULTs) Pyridine_Oxidation->Sulfation

Caption: Potential metabolic pathways for the derivatives.

Conclusion

The metabolic stability of 4-Chloro-3-fluoropyridine-2-methanamine derivatives can be significantly modulated through strategic modifications of the N-alkyl substituent. As illustrated in our comparative guide, increasing steric bulk around the metabolically labile amine can effectively enhance stability by impeding the action of CYP enzymes. This underscores the importance of a deep understanding of structure-metabolism relationships in the design of drug candidates with favorable pharmacokinetic profiles. The in vitro tools and experimental workflows detailed herein provide a robust framework for researchers to assess and optimize the metabolic stability of novel chemical entities, ultimately increasing the probability of their successful development into safe and effective medicines.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved February 23, 2026, from [Link]

  • Hepatocyte Stability Assay - Domainex. (n.d.). Retrieved February 23, 2026, from [Link]

  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3). Retrieved February 23, 2026, from [Link]

  • Metabolic Stability Assay Services - BioIVT. (n.d.). Retrieved February 23, 2026, from [Link]

  • Metabolic Stability Services - Eurofins Discovery. (n.d.). Retrieved February 23, 2026, from [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved February 23, 2026, from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). Retrieved February 23, 2026, from [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9). Retrieved February 23, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Retrieved February 23, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 23, 2026, from [Link]

  • Metabolic Stability Assays - Merck Millipore. (n.d.). Retrieved February 23, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-40.
  • Bioisosteric Replacements - Chemspace. (n.d.). Retrieved February 23, 2026, from [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • Addressing metabolic liabilities by bioisosteric replacements with Spark - Cresset Group. (2022, February 21). Retrieved February 23, 2026, from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

  • Kim, H. J., & Novak, R. F. (1993). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. The Journal of pharmacology and experimental therapeutics, 266(3), 1331–1339.
  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Retrieved February 23, 2026, from [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28). Retrieved February 23, 2026, from [Link]

  • Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery | American Pharmaceutical Review. (2010, January 1). Retrieved February 23, 2026, from [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies - ResearchGate. (2025, February 1). Retrieved February 23, 2026, from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.). Retrieved February 23, 2026, from [Link]

  • Ligand interaction of substituted pyridines with cytochrome P-450 | Scilit. (n.d.). Retrieved February 23, 2026, from [Link]

  • Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved February 23, 2026, from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved February 23, 2026, from [Link]

  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 (Journal Article) - OSTI. (2022, September 15). Retrieved February 23, 2026, from [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - ACS Publications. (2022, February 15). Retrieved February 23, 2026, from [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012, April 25). Retrieved February 23, 2026, from [Link]

  • Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity | Medicines for Malaria Venture. (2013, October 29). Retrieved February 23, 2026, from [Link]

  • Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed. (2023, July 5). Retrieved February 23, 2026, from [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. (2015, December 1). Retrieved February 23, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.). Retrieved February 23, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11). Retrieved February 23, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. (2020, December 18). Retrieved February 23, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (n.d.). Retrieved February 23, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Universidad de Sonora. (2024, July 15). Retrieved February 23, 2026, from [Link]

  • Halogenated heterocycles : synthesis, application and environment - BU Université Paris Cité. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.